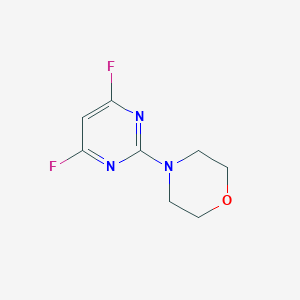

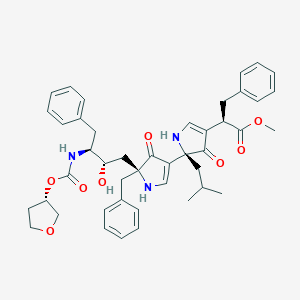

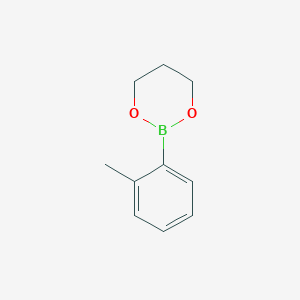

2-Morpholino-4,6-difluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Morpholino-4,6-difluoropyrimidine and related compounds involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This methodology allows for the efficient and versatile synthesis of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions (Martínez et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Morpholino-4,6-difluoropyrimidine and related molecules have been extensively studied. For example, hydrogen-bonded sheet structures have been observed in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, demonstrating significant electronic polarization within the pyrimidine components. These structures are effectively planar, with intramolecular N-H...O hydrogen bonds contributing to their stability (Orozco et al., 2008).

Chemical Reactions and Properties

2-Morpholino-4,6-difluoropyrimidine undergoes various chemical reactions, including Buchwald–Hartwig amination, to yield compounds with significant biological activity. These reactions highlight the compound's ability to interact with DNA and proteins through π-stacking and/or hydrogen-bonding interactions, indicating its potential in drug discovery and development (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of 2-Morpholino-4,6-difluoropyrimidine, such as solubility, melting point, and crystalline form, can be influenced by its molecular structure and the presence of functional groups. Studies have shown that crystallization of related compounds can yield polymorphs with different physical properties, which is crucial for pharmaceutical applications (Bowes et al., 2003).

Chemical Properties Analysis

The chemical properties of 2-Morpholino-4,6-difluoropyrimidine include its reactivity in various chemical reactions, such as the reaction with morpholine to produce compounds with potential antibacterial properties. These reactions are pivotal for the synthesis of new drugs and highlight the compound's versatility in chemical synthesis (Moradivalikboni et al., 2014).

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

2-Morpholino-4,6-difluoropyrimidine is a crucial intermediate in the synthesis of diverse bioactive compounds. Martínez et al. (2012) highlighted its utility in creating 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, demonstrating its versatility in generating non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, which are vital for developing various pharmacologically active molecules (Martínez et al., 2012).

Biological Applications

The compound has shown promise in oncology and kinase inhibition, which are pivotal in cancer research. Hobbs et al. (2019) found that 4-(Pyrimidin-4-yl)morpholines, including derivatives of 2-Morpholino-4,6-difluoropyrimidine, serve as privileged pharmacophores for PI3K and PIKKs inhibition. Their study underscores the morpholine's role in forming key hydrogen bonding interactions, highlighting its potential in designing selective inhibitors for cancer treatment (Hobbs et al., 2019).

Moreover, compounds derived from 2-Morpholino-4,6-difluoropyrimidine have been explored for their antimicrobial properties. Abida et al. (2016) synthesized and evaluated various derivatives for their antimicrobial activity, revealing the chemical framework's potential in developing new antibacterial and antifungal agents (Abida et al., 2016).

Antitumor and Antimicrobial Evaluation

The exploration of 2-Morpholino-4,6-difluoropyrimidine derivatives for antitumor activity has yielded promising results. Muhammad et al. (2017) synthesized new morpholinylchalcones and assessed their in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, identifying compounds with significant potential as antitumor agents (Muhammad et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4,6-difluoropyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCALKMNKGFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355559 |

Source

|

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-4,6-difluoropyrimidine | |

CAS RN |

189003-02-9 |

Source

|

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

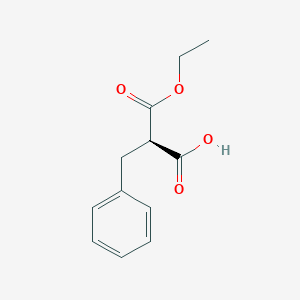

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)

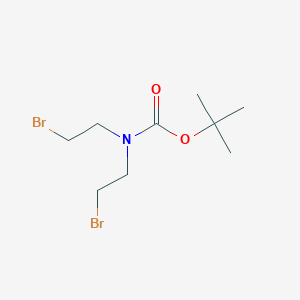

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)

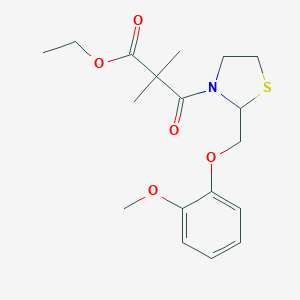

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)